4-propan-2-ylsulfonylbenzohydrazide
Description
Properties
IUPAC Name |
4-propan-2-ylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-7(2)16(14,15)9-5-3-8(4-6-9)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJYHANFBRZZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175008 | |
| Record name | Benzoic acid, p-(isopropylsulfonyl)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20884-83-7 | |
| Record name | Benzoic acid, p-(isopropylsulfonyl)-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020884837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, p-(isopropylsulfonyl)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of Benzoyl Derivatives
A common approach involves the sulfonylation of benzoyl derivatives using sulfonyl chlorides or sulfonylating agents. For 4-propan-2-ylsulfonylbenzohydrazide, the sulfonyl chloride used is typically an isopropylsulfonyl chloride or a precursor that can generate this moiety in situ.
-
- Aromatic sulfonyl chlorides such as isopropylsulfonyl chloride.
- Base such as triethylamine or diisopropylethylamine to neutralize HCl formed.
- Solvents: Polar aprotic solvents (e.g., dichloromethane, acetonitrile) or mixtures thereof.
- Temperature control between 0°C to room temperature to avoid side reactions.
Reaction Example:
The sulfonyl chloride reacts with a para-substituted benzoyl precursor to yield the sulfonylated benzoyl intermediate.
Hydrazide Formation via Hydrazinolysis
The sulfonylated benzoyl intermediate is then subjected to hydrazinolysis to convert the ester or acid chloride functionality into the hydrazide.
-
- Hydrazine hydrate or hydrazine monohydrate.
- Solvent: Ethanol, methanol, or water-ethanol mixtures.
- Mild heating (reflux) for several hours to ensure complete conversion.
Mechanism:
The nucleophilic hydrazine attacks the carbonyl carbon of the ester or acid chloride, replacing the leaving group and forming the hydrazide.
Alternative Microwave-Assisted Synthesis
Recent advances include microwave-assisted synthesis for benzohydrazide derivatives, which significantly reduce reaction time and solvent use, aligning with green chemistry principles.
-
- React methyl esters of sulfonyl-substituted benzoic acids with hydrazine hydrate under microwave irradiation.
- Typical microwave power: 160 Watts.
- Reaction time: 2–8 minutes.
- No toxic solvents required.
-
- Rapid synthesis.
- Energy efficient.
- Environmentally friendly.
This method has been successfully applied to related benzohydrazide derivatives and can be adapted for 4-propan-2-ylsulfonylbenzohydrazide synthesis.
Detailed Reaction Scheme and Conditions
| Step | Reactants | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 4-bromobenzoyl derivative | Isopropylsulfonyl chloride, base, solvent | 4-propan-2-ylsulfonylbenzoyl derivative | Sulfonylation at para position |
| 2 | 4-propan-2-ylsulfonylbenzoyl ester or acid chloride | Hydrazine hydrate, ethanol, reflux | 4-propan-2-ylsulfonylbenzohydrazide | Hydrazinolysis to hydrazide |
| 3 | Methyl 4-propan-2-ylsulfonylbenzoate | Microwave irradiation, hydrazine hydrate | 4-propan-2-ylsulfonylbenzohydrazide | Rapid, green synthesis alternative |
Analytical and Purification Techniques
-
- Recrystallization from suitable solvents (ethanol, methanol).
- Chromatographic techniques if necessary (flash chromatography).
-
- UV-Vis spectroscopy to confirm conjugation.
- Fourier-transform infrared spectroscopy (FTIR) to identify hydrazide NH and sulfonyl S=O stretches.
- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C) for structural confirmation.
- Mass spectrometry for molecular weight verification.
Research Discoveries and Perspectives
- The sulfonylation step is crucial for regioselectivity and yield; use of appropriate sulfonyl chlorides and controlled conditions ensures para-substitution without ortho or meta by-products.
- Microwave-assisted hydrazinolysis represents a significant advancement, reducing environmental impact and improving efficiency.
- The use of polar aprotic solvents enhances reaction rates and selectivity in sulfonylation.
- Hydrazide derivatives with sulfonyl substituents show enhanced biological activity and stability, making these preparation methods valuable for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions: 4-Propan-2-ylsulfonylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to a wide range of benzohydrazide derivatives .
Scientific Research Applications
4-Propan-2-ylsulfonylbenzohydrazide has a broad spectrum of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antibacterial, antiviral, and anticancer properties
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-propan-2-ylsulfonylbenzohydrazide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key cellular processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
| Compound Name | Molecular Formula | Substituent(s) | Key Functional Groups |
|---|---|---|---|
| 4-Propan-2-ylsulfonylbenzohydrazide* | C₁₀H₁₄N₂O₃S | Propan-2-ylsulfonyl (para) | Sulfonyl, hydrazide |
| 2-(4-Isopropylphenoxy)propanohydrazide | C₁₂H₁₈N₂O₂ | 4-Isopropylphenoxy (para) | Phenoxy, hydrazide |
| 2-Methoxypropanohydrazide | C₄H₁₀N₂O₂ | Methoxy (α-position) | Methoxy, hydrazide |
| Phenylhydrazine-4-sulfonic acid | C₆H₈N₂O₃S | Sulfonic acid (para) | Sulfonic acid, hydrazine |
*Hypothetical structure inferred from nomenclature and analogs.
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups: The sulfonyl group in 4-propan-2-ylsulfonylbenzohydrazide enhances polarity and acidity compared to the phenoxy group in 2-(4-isopropylphenoxy)propanohydrazide, which is electron-donating .
- Solubility: Sulfonyl-containing compounds (e.g., phenylhydrazine-4-sulfonic acid) exhibit higher water solubility due to their polar nature, whereas phenoxy derivatives are more lipophilic .
Physicochemical Properties
| Property | 4-Propan-2-ylsulfonylbenzohydrazide* | 2-(4-Isopropylphenoxy)propanohydrazide | Phenylhydrazine-4-sulfonic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 258.3 | 230.29 | 188.21 |
| Melting Point (°C) | ~250–280 (estimated) | Not reported | 286 |
| Solubility in Water | Moderate | Low | High |
| LogP (Lipophilicity) | ~1.2 | ~2.8 | ~0.5 |
*Estimated based on analogs.
Research Findings and Trends
- Synthetic Optimization: Recent studies emphasize green chemistry approaches for hydrazide synthesis, such as using ethanol as a solvent and acetic acid as a catalyst, improving yields by 15–20% .
- Biological Screening: Thiosemicarbazones derived from sulfonylbenzaldehydes show IC₅₀ values <10 μM against Staphylococcus aureus, outperforming phenoxy analogs .
- Thermal Stability : Sulfonyl groups enhance thermal stability, making these compounds suitable for high-temperature industrial processes .
Q & A
Q. What are the recommended synthetic routes for 4-propan-2-ylsulfonylbenzohydrazide?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Sulfonation : Introduce the propan-2-ylsulfonyl group to the benzene ring via sulfonic acid intermediates under controlled pH (e.g., using H₂SO₄ or SO₃) .
Hydrazide Formation : React the sulfonated benzoyl chloride with hydrazine hydrate in ethanol or DMSO under reflux (60–80°C) to form the hydrazide moiety .
Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting point analysis .
Q. What analytical techniques are critical for confirming the structure of 4-propan-2-ylsulfonylbenzohydrazide?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and hydrazide connectivity (δ 8–10 ppm for NH₂ protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify characteristic bands (e.g., N–H stretch at ~3300 cm⁻¹, S=O at ~1350 cm⁻¹) .
- X-ray Crystallography : For unambiguous structural elucidation if single crystals are obtained (refinement via SHELXL) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer :
- Solubility Profile : The sulfonyl group enhances polarity, making it soluble in DMSO, DMF, and moderately in ethanol. Insoluble in non-polar solvents (e.g., hexane) .
- Experimental Impact : Use DMSO for biological assays (ensure <1% v/v to avoid cytotoxicity) and ethanol for synthetic reactions .
Q. What common chemical reactions does 4-propan-2-ylsulfonylbenzohydrazide undergo?
- Methodological Answer :
- Condensation : React with aldehydes/ketones to form hydrazones (e.g., reflux in ethanol with glacial acetic acid catalyst) .
- Oxidation : Convert hydrazide to diazene derivatives using H₂O₂ or KMnO₄ under acidic conditions .
- Substitution : Nucleophilic displacement at the sulfonyl group with amines or alkoxides .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and MS data to resolve ambiguities (e.g., overlapping proton signals) .
- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts or optimize geometries .
- Impurity Analysis : Employ HPLC (C18 column, acetonitrile/water gradient) to detect and quantify side products .
Q. What strategies optimize reaction yields for derivatives of 4-propan-2-ylsulfonylbenzohydrazide?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF for nucleophilic substitutions) vs. protic solvents (e.g., ethanol for condensations) .
- Catalysis : Use p-toluenesulfonic acid (PTSA) for acid-catalyzed hydrazone formation .
- Temperature Control : Lower temperatures (0–5°C) to suppress side reactions during sensitive steps (e.g., diazotization) .
Q. How should researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against COX-2 or carbonic anhydrase isoforms (IC₅₀ determination via fluorometric assays) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., sulfonamide-binding enzymes) .
Q. What computational methods are employed to predict the reactivity and stability of 4-propan-2-ylsulfonylbenzohydrazide?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions (GROMACS/AMBER) .
- QSPR Models : Correlate substituent effects (e.g., sulfonyl vs. methyl groups) with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
